4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-
CAS No.: 101467-70-3
Cat. No.: VC15898920
Molecular Formula: C16H12O5
Molecular Weight: 284.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101467-70-3 |
|---|---|
| Molecular Formula | C16H12O5 |
| Molecular Weight | 284.26 g/mol |
| IUPAC Name | 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]chromen-4-one |
| Standard InChI | InChI=1S/C16H12O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-4,6-8,17-19H,5H2 |
| Standard InChI Key | STWLHRJLBIXUSE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CC2=COC3=CC(=CC(=C3C2=O)O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- belongs to the flavonoid subclass of benzopyrans, distinguished by a 4H-chromen-4-one backbone. Its molecular formula is C₁₆H₁₂O₅, with a molecular weight of 284.26 g/mol. The IUPAC name, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]chromen-4-one, reflects the positions of hydroxyl groups at C-5 and C-7, a hydroxyphenylmethyl substituent at C-3, and a ketone at C-4.
Key physicochemical parameters include a calculated logP of 1.35, indicating moderate lipophilicity, and a polar surface area of 54.81 Ų, suggesting significant hydrogen-bonding capacity. The compound’s stereochemistry is achiral, as confirmed by its SMILES notation (C1=CC(=CC=C1CC2=COC3=CC(=CC(=C3C2=O)O)O)O) and InChIKey (STWLHRJLBIXUSE-UHFFFAOYSA-N).
Synthesis and Characterization
Synthetic Routes
The synthesis of 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]chromen-4-one typically involves multi-step condensation and cyclization reactions. A common approach begins with 2,4,6-trihydroxyacetophenone, which undergoes selective protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride . Subsequent Friedel-Crafts acylation with 4-hydroxyphenylacetyl chloride in the presence of Lewis acids like BF₃·Et₂O yields the intermediate diketone . Cyclization under acidic conditions (e.g., acetic acid/H₂SO₄) completes the benzopyran ring formation.
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
-
¹H NMR (DMSO-d₆): δ 12.85 (s, 1H, C5-OH), 10.85 (s, 1H, C7-OH), 7.25 (d, J=8.5 Hz, 2H, aromatic H), 6.75 (d, J=8.5 Hz, 2H, aromatic H), 6.45 (s, 1H, C8-H), 6.20 (s, 1H, C6-H), 3.90 (s, 2H, CH₂).
-
¹³C NMR (DMSO-d₆): δ 182.4 (C4=O), 164.2 (C7), 162.8 (C5), 157.3 (C4′-OH), 130.5–115.2 (aromatic carbons), 35.6 (CH₂).
Biological Activities
Antioxidant Mechanisms
Therapeutic Applications
Oncology
The compound’s dual antioxidant-proapoptotic activity makes it a candidate for adjuvant cancer therapy. In murine xenograft models, oral administration (50 mg/kg/day) reduced tumor volume by 58% over 21 days without hepatotoxicity. Synergy with doxorubicin (combination index = 0.82) suggests potential for combination regimens.
Neuroprotection
Preliminary data indicate NMDA receptor antagonism (Ki = 3.4 μM) in cortical neurons, reducing glutamate-induced excitotoxicity by 41% at 10 μM. Structural analogs lacking the C3 substituent show diminished activity, underscoring the hydroxyphenylmethyl group’s role .
Comparative Analysis with Related Benzopyrans
Key findings:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume